molecular formula C10H18O3 B6153319 methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 2168459-23-0

methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No. B6153319
CAS RN: 2168459-23-0
M. Wt: 186.2
InChI Key:
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Description

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers, is a compound that is composed of two enantiomers, which are molecules that have the same molecular formula but different structures. This compound is widely used in the chemical industry and in the pharmaceutical industry due to its unique properties.

Mechanism of Action

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers, has a number of mechanisms of action. The compound can act as a nucleophile, meaning it can react with electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. It can also act as a Lewis acid, meaning it can act as a catalyst in various reactions. In addition, the compound can act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers, has a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers, has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it can be used as a catalyst in various reactions, such as the Wittig reaction. In addition, this compound can be used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The main limitation of this compound is that it is not very stable and can decompose over time.

Future Directions

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers, has a number of potential future directions for research. One potential future direction is to investigate the compound’s ability to inhibit cytochrome P450 enzymes, which are involved in the metabolism of drugs. Another potential future direction is to investigate the compound’s ability to act as a catalyst in various reactions. In addition, the compound could be studied to determine its potential uses in the synthesis of polymers, such as polymers used in the production of plastics. Finally, the compound could be studied to determine its potential use in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Synthesis Methods

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers, can be synthesized by a process known as the Wittig reaction. This reaction involves the reaction of an aldehyde or ketone with an alkyl halide in the presence of a base. The Wittig reaction produces a new carbon-carbon bond and is an example of a Wittig-type reaction. The reaction can be carried out in a variety of solvents, including water, methanol, and ethanol.

Scientific Research Applications

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers, is used in a variety of scientific research applications. This compound is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used as a catalyst in various reactions, such as the Wittig reaction. In addition, this compound can be used in the synthesis of polymers, such as polymers used in the production of plastics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers involves the protection of the hydroxyl group, followed by the addition of the ethyl group to the cyclohexane ring, and then the deprotection of the hydroxyl group to yield the final product.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethylene oxide", "Sodium borohydride", "Methyl iodide" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in cyclohexanone with methanol and hydrochloric acid to yield methyl cyclohexanone-1-carboxylate", "Step 2: Reduction of the carbonyl group in methyl cyclohexanone-1-carboxylate with sodium borohydride to yield methyl cyclohexanol-1-carboxylate", "Step 3: Protection of the hydroxyl group in methyl cyclohexanol-1-carboxylate with ethylene oxide and sodium hydroxide to yield methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers", "Step 4: Methylation of the hydroxyl group in methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers with methyl iodide to yield the final product" ] }

CAS RN

2168459-23-0

Product Name

methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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